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molecular formula C10H14O B1615896 2-(2-Methylphenyl)propan-2-ol CAS No. 7572-79-4

2-(2-Methylphenyl)propan-2-ol

Cat. No. B1615896
M. Wt: 150.22 g/mol
InChI Key: UZRCLVBKYONQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569508B2

Procedure details

Under the protection by nitrogen, ortho-methylphenylethanone (134 g, 1.0 mol) is dissolved in 1000 ml of tetrahydrofuran and then cooled to −5° C., into which 2M methylmagnesium chloride in tetrahydrofuran (550 ml) is slowly added dropwise at below 0° C. After the addition, the reactant solution is stirred at room temperature for 4 hours under the detection by TLC. When the reaction is complete, 200 ml of saturated NH4Cl solution is slowly added dropwise into the reactant solution and stirred until no bubbling from the solution. The reactant solution is then extracted by dichloromethane (500 ml×3), the extracts are combined, dried by anhydrous sodium sulfate, absorbed by activated carbon, filtered and then the solvent is distilled using rotary evaporator to obtain 124 g of 2-ortho-methylphenyl-2-propanol as a light yellow sticky liquid, with a yield of 82.6%.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[CH3:11][Mg]Cl.[NH4+].[Cl-]>O1CCCC1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([OH:10])([CH3:11])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(C)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reactant solution is stirred at room temperature for 4 hours under the detection by TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added dropwise at below 0° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred until no bubbling from the solution
EXTRACTION
Type
EXTRACTION
Details
The reactant solution is then extracted by dichloromethane (500 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
absorbed by activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled
CUSTOM
Type
CUSTOM
Details
evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: PERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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